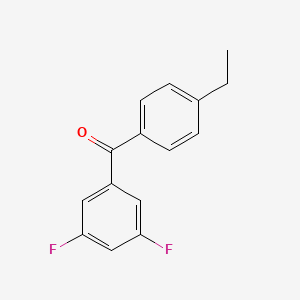

3,5-Difluoro-4'-ethylbenzophenone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

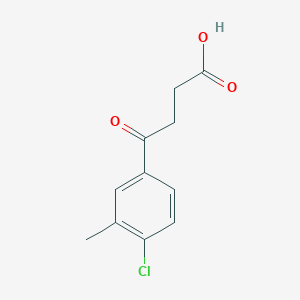

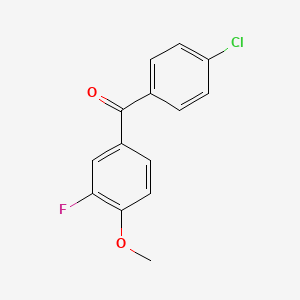

3,5-Difluoro-4'-ethylbenzophenone (DFEB) is a synthetic compound with a wide variety of applications in research and industry. It is a colorless crystalline solid with a melting point of 126-128°C and is soluble in many organic solvents. DFEB is primarily used as a reagent in organic synthesis, as a fluorinating agent, and as a catalyst in various chemical reactions. It is also used in the production of pharmaceuticals, agrochemicals, and specialty chemicals.

科学的研究の応用

Photophysical Behavior in Fluorogenic Molecules

The photophysical behavior of derivatives of DFHBI, including molecules containing 3,5-Difluoro-4'-ethylbenzophenone structures, has been extensively studied. These fluorogenic molecules are pivotal in illuminating the Spinach RNA aptamer. It's found that impeding photoisomerization significantly enhances the fluorescence signal of these molecules. Moreover, the fluorescence of DFHBI-type molecules is sensitively dependent on the medium's pH and solvent-specific interactions, such as hydrogen-bonding ability and polarity (Santra et al., 2019).

Reaction Dynamics in Organic Synthesis

This compound plays a role in various synthesis processes, including the creation of novel derivatives of 1-chloro-2-nitrobenzene and 1-chloro-2,6-dinitrobenzene, revealing the potential of fluorine-containing substituents in enhancing the reactivity towards nucleophilic attack in the aromatic ring (Sipyagin et al., 2004).

Enhancement in Polymer Research

In the realm of polymer research, this compound derivatives contribute to the development of hyperbranched poly(ether ketone)s. The molecule was found to induce cyclization during polycondensation processes, a factor crucial in determining the molecular weights and the formation of cyclic, hyperbranched poly(ether ketone)s (Kricheldorf et al., 2003).

Advancements in Fluorescent pH Probes

The compound also finds its use in the synthesis of BODIPY-based hydroxyaryl derivatives. These compounds, with modifications involving this compound structures, exhibit promising properties as fluorescent pH probes excitable with visible light, crucial for various biological and chemical sensing applications (Baruah et al., 2005).

Contribution in Material Science

In material science, derivatives of this compound are pivotal in designing novel aromatic polyimides with impressive solubility and thermal stability. These materials are particularly significant in the context of advanced structural materials for high-performance applications (Butt et al., 2005).

作用機序

Safety and Hazards

While specific safety data for 3,5-Difluoro-4’-ethylbenzophenone is not available, general precautions for handling chemicals should be followed. This includes avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, and ensuring adequate ventilation .

将来の方向性

特性

IUPAC Name |

(3,5-difluorophenyl)-(4-ethylphenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12F2O/c1-2-10-3-5-11(6-4-10)15(18)12-7-13(16)9-14(17)8-12/h3-9H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPRYOEMIUOVFEL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C(=O)C2=CC(=CC(=C2)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12F2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00374258 |

Source

|

| Record name | 3,5-Difluoro-4'-ethylbenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00374258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

844885-11-6 |

Source

|

| Record name | 3,5-Difluoro-4'-ethylbenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00374258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Chloro-imidazo[1,2-a]pyridine-2-carboxylic acid hydrobromide](/img/structure/B1302655.png)